molecular formula C20H23N5O2S B2368708 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 898622-52-1

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2368708
CAS No.: 898622-52-1
M. Wt: 397.5
InChI Key: GTYAMJXWZSGOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound has been involved in studies focused on the synthesis and reactions of triazole derivatives. For instance, organophosphorus compounds synthesis research utilized Lawesson's Reagent to afford triazolophosphine derivatives, highlighting the compound's utility in the preparation of organophosphorus compounds with potential applications in various fields including materials science and chemistry (Moustafa, 1999).

Enzyme Inhibition and Antimicrobial Activity

Triazole analogues, including structures similar to the query compound, have been synthesized and evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These studies provide insight into the compound's potential therapeutic applications, particularly in treating conditions related to enzyme dysregulation (Virk et al., 2018).

Furthermore, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored. These compounds, including variants of the specified chemical, exhibit promising antimicrobial properties against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Anti-Cancer Activity

Research into the anti-cancer activity of metal ion complexes derived from triazole compounds has shown that these complexes exhibit cytotoxic effects against cancer cell lines. This highlights the potential use of the compound as a framework for developing novel anti-cancer agents (Ghani & Alabdali, 2022).

Properties

IUPAC Name

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-3-14-4-8-16(9-5-14)22-19(26)13-28-20-24-23-18(25(20)21)12-15-6-10-17(27-2)11-7-15/h4-11H,3,12-13,21H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYAMJXWZSGOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.